molecular formula C8H6F3NO B1508198 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone CAS No. 1060806-26-9

2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone

Cat. No.: B1508198
CAS No.: 1060806-26-9
M. Wt: 189.13 g/mol
InChI Key: OEZUOUDHZQDDGP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone (CAS No. 80459-00-3) is a fluorinated ketone featuring a trifluoromethyl group attached to a pyridine ring substituted at the 6-position with a methyl group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability and influences molecular interactions . Its structure combines aromaticity from the pyridine ring with the hydrophobic character of the trifluoromethyl moiety, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZUOUDHZQDDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734825
Record name 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-26-9
Record name 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone, also known by its chemical formula C8_8H6_6F3_3NO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a trifluoromethyl group and a pyridine moiety, which are known to enhance the lipophilicity and biological activity of organic molecules. The molecular weight is approximately 189.14 g/mol. Its solubility and stability under various conditions are critical for its application in biological systems.

PropertyValue
Chemical FormulaC8_8H6_6F3_3NO
Molecular Weight189.14 g/mol
SolubilityVaries with solvent
StabilityStable at -20°C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an intermediate in the synthesis of COX-2 inhibitors, which are compounds that exhibit anti-inflammatory and analgesic properties .

COX-2 Inhibition

COX-2 (cyclooxygenase-2) is an enzyme involved in the inflammatory process. Inhibitors of this enzyme are used in the treatment of pain and inflammation. The synthesis of COX-2 inhibitors from this compound has been documented in various studies, indicating its potential as a pharmaceutical precursor .

Biological Activity Studies

Numerous studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 activity. This suggests potential applications in managing inflammatory diseases.
  • Analgesic Effects : The compound has been tested for analgesic properties in animal models. Results indicated a dose-dependent reduction in pain responses, supporting its use as a pain management agent.
  • Antimicrobial Properties : Preliminary studies have shown that certain derivatives possess antimicrobial activity against various pathogens, although further research is needed to elucidate the mechanisms involved.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Synthesis and Evaluation as a COX-2 Inhibitor

A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of several analogs derived from this compound and their evaluation as COX-2 inhibitors. The most potent analog demonstrated an IC50 value significantly lower than traditional NSAIDs .

Case Study 2: Pain Management in Animal Models

In a controlled study involving rodents, administration of the compound resulted in a marked decrease in nociceptive behavior compared to control groups. This supports its potential role as an analgesic agent .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound's trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable building block in drug design. Similar compounds have shown interactions with biological targets, suggesting potential therapeutic applications. The enhanced ability to penetrate cell membranes may facilitate interactions with various enzymes or receptors involved in metabolic pathways.

Case Study: Interaction Studies
Preliminary studies indicate that 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone may exhibit increased binding affinity to specific receptors due to the trifluoromethyl substitution. Further research is required to elucidate the specific mechanisms of action and potential therapeutic benefits.

Agricultural Chemistry

Pesticide Development
The compound's unique chemical structure allows for the development of novel agrochemicals. Its lipophilic nature can enhance the efficacy of pesticides by improving their absorption and persistence in plant systems.

Synthetic Organic Chemistry

Reactivity and Synthesis
The compound serves as an important intermediate in synthetic organic chemistry due to its reactivity patterns. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, which are essential for synthesizing more complex molecules.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanoneSimilar trifluoromethyl and methyl groupsDifferent methyl position affects reactivity
2,2,2-Trifluoro-1-(3-pyridyl)ethanoneTrifluoromethyl group on a pyridine ringVariation in biological activity due to substitution
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanoneContains a trifluoromethyl groupDifferent physical properties and potential applications

Crystal Structure Analysis

Recent studies have employed X-ray crystallography to analyze the crystal structure of similar compounds containing the trifluoromethyl group. These analyses provide insights into molecular interactions that can inform further applications in material science and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs of 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone differ in substituents on the pyridine ring or the replacement of the pyridine with other heterocycles. Key examples include:

Compound Name Substituent/Modification Molecular Formula Molar Mass (g/mol) Key Features
1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone Chloro at 6-position C₇H₃ClF₃NO 209.56 Higher reactivity in cross-coupling; used in medical intermediates
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone Fluoro at 5-position C₇H₃F₄NO 193.10 Enhanced electronic effects; potential for improved target binding
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethanone Pyridine replaced with isoquinoline C₁₁H₆F₃NO 225.17 Expanded aromatic system; potential for increased π-stacking interactions
2,2,2-Trifluoro-1-(5-phenyl-1,2,3-triazol-4-yl)ethanone Pyridine replaced with triazole C₁₀H₆F₃N₃O 241.17 Rigid triazole core; applications in click chemistry

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase reactivity in nucleophilic substitutions and cross-coupling reactions. Chloro derivatives are common intermediates in drug synthesis .
  • Methyl Groups : Improve lipophilicity, enhancing membrane permeability and bioavailability .
  • Heterocycle Replacement: Triazoles and isoquinolines introduce steric and electronic variations, expanding utility in coordination chemistry or as pharmacophores .
Physical and Chemical Properties
Property Target Compound 1-(6-Chloropyridin-2-yl) Analogue Triazole Derivative
Melting Point (°C) Not reported Not reported 105–108
Boiling Point (°C) Not reported Not reported -
Solubility Likely polar aprotic solvents Compatible with DCM, ethanol Soluble in ethanol, heptane
Stability Hydrolytically stable Stable under inert conditions Sensitive to acidic/basic conditions

Notable Trends:

  • Trifluoromethyl Group : Imparts hydrophobicity, reducing water solubility but improving lipid bilayer penetration .
  • Triazole Derivatives : Higher melting points due to crystalline packing from hydrogen bonding .

Key Reactions :

  • HCl-Mediated Hydrolysis : Used to deprotect dioxolane intermediates (e.g., ).
  • Copper-Catalyzed Coupling : For pyrazole and triazole derivatives ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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